3-Phenylmorpholine hydrochloride
Overview
Description
3-Phenylmorpholine hydrochloride is an organic compound with the chemical formula C10H14ClNO. It is a derivative of morpholine, where a phenyl group is attached to the third position of the morpholine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Mechanism of Action
Mode of Action:
While the exact targets remain elusive, we can discuss its general mode of action. As a sympathomimetic drug, 3-Phenylmorpholine hydrochloride likely interacts with adrenergic receptors on effector cells. It mimics various actions of the sympathetic nervous system, including increased heart rate, myocardial contractility, and renin release via beta-1 receptors .
Biochemical Analysis
Biochemical Properties
3-Phenylmorpholine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. The interaction between this compound and MAO enzymes can lead to the inhibition of these enzymes, affecting the levels of neurotransmitters in the brain . Additionally, this compound may interact with other proteins and receptors, modulating their activity and contributing to its overall biochemical effects.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular function. Its impact on cellular metabolism includes the modulation of metabolic enzymes and pathways, which can influence the overall metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes and receptors, leading to their inhibition or activation. For instance, the binding of this compound to MAO enzymes results in the inhibition of these enzymes, thereby affecting the metabolism of neurotransmitters . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes. These molecular interactions contribute to the overall biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . The degradation products can also influence cellular function, leading to potential long-term effects. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained changes in cellular activity and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of neurotransmitter levels and improved cognitive function . At higher doses, this compound can lead to toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, where the compound’s impact on cellular and physiological processes changes significantly beyond a certain dosage. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, this compound can modulate metabolic flux and metabolite levels, contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also determined by factors such as blood flow and tissue permeability, affecting its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound can also affect its interactions with other biomolecules, contributing to its overall biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylmorpholine hydrochloride can be synthesized by reacting phenylmorpholine with hydrochloric acid. The reaction typically takes place in ethanol or other suitable solvents. The phenylmorpholine reacts with hydrochloric acid to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
3-Phenylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The phenyl group in this compound can participate in substitution reactions, where other functional groups replace the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmorpholine oxides, while reduction can produce phenylmorpholine derivatives with different degrees of saturation.
Scientific Research Applications
3-Phenylmorpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its effects on various biological systems.
Industry: This compound is used in the production of various chemical products and intermediates
Comparison with Similar Compounds
Similar Compounds
Phenylmorpholine: The parent compound without the hydrochloride group.
Morpholine: The basic structure without the phenyl group.
N-Phenylmorpholine: A similar compound with the phenyl group attached to the nitrogen atom.
Uniqueness
3-Phenylmorpholine hydrochloride is unique due to the specific position of the phenyl group on the morpholine ring and the presence of the hydrochloride group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-phenylmorpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-12-7-6-11-10;/h1-5,10-11H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPHPXWWVHPSOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590004 | |
Record name | 3-Phenylmorpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093307-44-8 | |
Record name | 3-Phenylmorpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1093307-44-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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